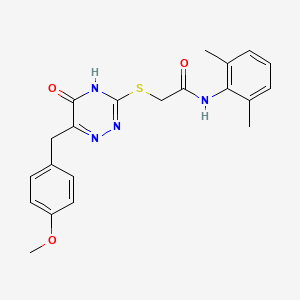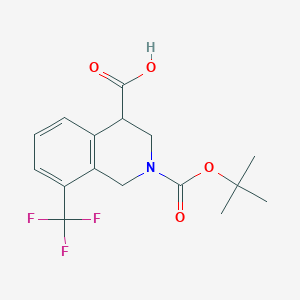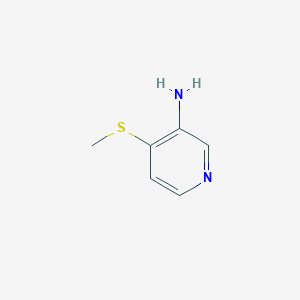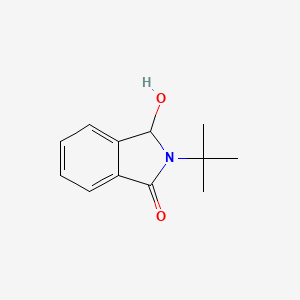![molecular formula C26H30N4OS B2648767 N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide CAS No. 1115999-25-1](/img/structure/B2648767.png)
N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is an organic molecule with several functional groups. It contains a tert-butylamino group, a sulfonyl group, a methylphenyl group, a methylisoxazol group, and an acetamide group . These groups could potentially give the compound a variety of chemical properties and reactivities.
Chemical Reactions Analysis
The chemical reactivity of a compound is largely determined by its functional groups. The amine and sulfonyl groups in the compound could potentially participate in a variety of chemical reactions .Applications De Recherche Scientifique
1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
This compound, also known by its chemical structure C27H32N4O2S, exhibits intriguing properties that make it relevant for various scientific investigations:
Anticancer Research: 1-{6-[(2,5-Dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has shown promise as a potential anticancer agent. Researchers are exploring its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. Preclinical studies suggest that it may interfere with cell cycle progression or induce apoptosis in cancer cells .
Kinase Inhibition: The compound’s pyrimidine core suggests kinase inhibition activity. Scientists are investigating its selectivity against specific kinases, which could lead to the development of targeted therapies for various diseases, including cancer, inflammation, and neurodegenerative disorders .
Anti-Inflammatory Properties: Given its structural features, this compound might modulate inflammatory pathways. Researchers are studying its effects on cytokine production, NF-κB signaling, and immune responses. Understanding its anti-inflammatory potential could have therapeutic implications .
CNS Disorders: The piperidine moiety hints at central nervous system (CNS) activity. Investigations focus on its interactions with neurotransmitter receptors, potential neuroprotective effects, and implications for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Drug Metabolism and Pharmacokinetics: Researchers are evaluating its metabolic stability, bioavailability, and pharmacokinetic properties. Insights into its absorption, distribution, metabolism, and excretion will guide drug development .
Other Applications: Additional areas of interest include its potential as an antiviral agent, its role in pain management, and its impact on cardiovascular health. Ongoing studies aim to uncover novel applications .
N-(4-{3-[(tert-butylamino)sulfonyl]-4-methylphenyl}-3-methylisoxazol-5-yl)acetamide
This compound, with the chemical formula C14H20N2O4S, also presents intriguing possibilities:
Anti-Inflammatory and Analgesic Effects: The isoxazole scaffold suggests anti-inflammatory and analgesic properties. Researchers are investigating its impact on inflammatory pathways, pain modulation, and potential use in chronic pain management .
COX-2 Inhibition: Given its structural similarity to COX-2 inhibitors, this compound may selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Such inhibition could have therapeutic implications for conditions like arthritis and inflammatory disorders .
Antioxidant Activity: Studies explore its antioxidant potential, which could protect against oxidative stress-related diseases. Antioxidants play a crucial role in maintaining cellular health and preventing age-related conditions .
Neuroprotective Effects: The tert-butylamino group may influence neuronal function. Researchers investigate its impact on neuroprotection, synaptic plasticity, and cognitive enhancement. Potential applications include neurodegenerative disease management .
Drug Design and Optimization: Understanding its structure-activity relationships (SAR) guides medicinal chemists in designing derivatives with improved properties. Optimization efforts aim to enhance efficacy, reduce toxicity, and improve pharmacokinetics .
Other Applications: Researchers are exploring its potential as an antimicrobial agent, its effects on metabolic pathways, and its interactions with cellular receptors. These investigations contribute to a broader understanding of its applications .
Safety and Hazards
Propriétés
IUPAC Name |
1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4OS/c1-18-5-8-21(9-6-18)16-27-26(31)22-10-12-30(13-11-22)24-15-25(29-17-28-24)32-23-14-19(2)4-7-20(23)3/h4-9,14-15,17,22H,10-13,16H2,1-3H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZPWZWZLQCQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)SC4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{6-[(2,5-dimethylphenyl)sulfanyl]pyrimidin-4-yl}-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R)-2-(Benzylamino)cyclohexan-1-ol;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/no-structure.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2648691.png)
![N-(5-(diethylamino)pentan-2-yl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2648692.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2648693.png)
![1-[[2-(4-Fluorophenoxy)acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2648694.png)

![N1-(furan-2-ylmethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2648700.png)
![5-[3-(1,3-Diphenylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid](/img/structure/B2648702.png)
![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2648706.png)